(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAQTFQTWCUZFN-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride typically involves the chlorination of cyclohexane derivatives followed by sulfonylation. One common method is the reaction of (1R,2R)-2-chlorocyclohexanol with thionyl chloride (SOCl2) under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of microreactor systems has been reported to enhance the synthesis by providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form (1R,2R)-2-chlorocyclohexane-1-sulfonic acid or its derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular and Structural Data
Key Observations :
Physical and Chemical Properties
- Density and Boiling Point : The target compound’s density (1.41 g/cm³) and high boiling point (310.1°C) reflect its molecular weight and polar sulfonyl chloride group. In contrast, aromatic sulfonyl chlorides (e.g., 3,5-dichloro-2-hydroxybenzenesulfonyl chloride) may exhibit higher boiling points due to stronger intermolecular interactions (e.g., hydrogen bonding from the -OH group) .
- Solubility : Sulfonyl chlorides are typically soluble in polar aprotic solvents (e.g., methylene chloride, acetone), as evidenced by commercial preparations of similar compounds (e.g., 2-fluorobiphenyl in methylene chloride:acetone) .
Commercial Availability and Use Cases
- However, structurally related compounds like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride are available at high purity (e.g., $428/50 mg from Aaron Chemicals LLC) , suggesting niche applications in pharmaceutical or agrochemical research.
Research Findings and Industrial Relevance
- Asymmetric Synthesis : The (1R,2R) configuration of the target compound aligns with its use in synthesizing chiral sulfonamides, critical in drug development (e.g., protease inhibitors) .
- Safety Considerations : While specific safety data for the target compound is lacking, sulfonyl chlorides generally require careful handling due to their reactivity (e.g., hydrolysis to corrosive HCl and SO₂).
Biological Activity
(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in various fields of chemical biology due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : CHClOS
- Molecular Weight : 217.11 g/mol
- CAS Number : 2307770-23-4
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity is primarily due to the sulfonyl chloride functional group, which can participate in various biochemical reactions.
Key Mechanisms:
- Covalent Modification : The sulfonyl chloride can react with amino acids containing nucleophilic side chains (like cysteine and lysine), potentially altering protein function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes by modifying active site residues, thus affecting metabolic pathways.
- Radical Generation : Under specific conditions, it can generate alkyl radicals which may participate in further chemical transformations or interact with biomolecules.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, making it a candidate for further development as an antibacterial agent .
Case Studies
Research Findings
A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of this compound:
- Synthesis Pathways : Various synthetic routes have been explored for the efficient production of this compound, including light-mediated reactions that enhance selectivity towards sulfonyl chlorides .
- Biological Evaluations : In vitro studies have consistently shown its potential as a therapeutic agent against cancer and bacterial infections. Further investigations are needed to elucidate the full spectrum of its biological activities and mechanisms.
Q & A
Q. What are the key synthetic routes for (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride, and how is stereochemical control achieved?
The synthesis typically involves sulfonation and chlorination steps. A common approach is the reaction of cyclohexene derivatives with sulfonylating agents like sulfuryl chloride (SO₂Cl₂) under controlled conditions. Stereochemical control is achieved using chiral catalysts or resolving agents during cyclization. For example, Friedel-Crafts acylation methods (as seen in analogous sulfonyl chloride syntheses) may employ Lewis acids like AlCl₃ to direct regioselectivity . Enantiomeric purity is confirmed via chiral HPLC or X-ray crystallography .
Q. How is the structural integrity of this compound validated?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the cyclohexane backbone and sulfonyl/chloro substituents.
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular formula (C₆H₁₀Cl₂O₂S, MW 217.11) .
- X-ray Crystallography : Resolves absolute configuration and bond angles .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and avoid dust generation .
Advanced Research Questions
Q. How does the (1R,2R) configuration influence reactivity in nucleophilic substitutions?
The stereochemistry affects transition-state geometry. The axial chloro and sulfonyl groups create steric hindrance, favoring backside attack in Sₙ2 reactions. Computational studies (e.g., DFT calculations) can model these interactions, predicting regioselectivity in cross-coupling reactions . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to resolve mechanistic contradictions .
Q. What strategies resolve contradictory data on this compound’s stability under acidic conditions?
Contradictions may arise from solvent polarity or trace impurities. Methodological steps include:
Q. How is enantiomeric excess (ee) quantified post-synthesis?
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IA) with a hexane/isopropanol mobile phase.
- Optical Rotation : Compare observed rotation to literature values for pure enantiomers.
- NMR Chiral Shift Reagents : Europium complexes induce diastereomeric splitting in H NMR spectra .
Q. What role does this compound play in asymmetric catalysis?
As a chiral sulfonate, it serves as a ligand precursor in transition-metal catalysis. For example, derivatives of (1R,2R)-diaminocyclohexane (used in phosphoramide ligands) enhance enantioselectivity in Heck reactions . Reaction optimization involves screening metal precursors (e.g., Pd(OAc)₂) and solvents (e.g., DMF/toluene mixtures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
